(S)-3-Amino-1-chloro-5-methylhexan-2-one hydrochloride
Description
(S)-3-Amino-1-chloro-5-methylhexan-2-one hydrochloride (CAS: 54518-92-2) is a chiral organic compound with the molecular formula C₇H₁₅Cl₂NO and a molecular weight of 200.11 g/mol . It is structurally characterized by:
- A chloromethyl ketone group at position 2.
- An (S)-configured amino group at position 3.
- A branched 5-methylhexane backbone .
This compound is widely used in life sciences as a protease inhibitor, particularly targeting serine proteases due to its reactive chloromethyl ketone moiety . It is commercially available as a stable solid at room temperature, with a LogP value of 2.67, indicating moderate lipophilicity . Its solubility profile includes polar aprotic solvents like DMSO and ethanol, making it suitable for in vitro and in vivo formulations .
Properties
IUPAC Name |
3-amino-1-chloro-5-methylhexan-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNO.ClH/c1-5(2)3-6(9)7(10)4-8;/h5-6H,3-4,9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZZRBOLWKRHPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)CCl)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60969725 | |
| Record name | 3-Amino-1-chloro-5-methylhexan-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60969725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36077-42-6, 54518-92-2 | |
| Record name | 2-Hexanone, 3-amino-1-chloro-5-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36077-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-1-chloro-5-methylhexan-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60969725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material: L-Leucine Derivative
The synthesis begins with L-leucine due to its commercial availability and inherent (S)-configuration. To prevent nucleophilic interference from the amino group, tert-butoxycarbonyl (Boc) protection is employed.
Reaction Scheme 1: Boc Protection of L-Leucine
Ketone Formation via Acylation
The Boc-protected leucine undergoes acylation to introduce the ketone moiety. Friedel-Crafts acylation using acetyl chloride and Lewis acids (e.g., AlCl₃) is a common approach.
Reaction Scheme 2: Friedel-Crafts Acylation
α-Chlorination of the Ketone
Chlorination at the α-position is achieved using sulfuryl chloride (SO₂Cl₂) or chlorine gas in the presence of radical initiators.
Reaction Scheme 3: Radical-Initiated Chlorination
Deprotection and Hydrochloride Salt Formation
The Boc group is removed under acidic conditions, followed by precipitation of the hydrochloride salt.
Reaction Scheme 4: Acidic Deprotection
Optimization and Analytical Data
Reaction Condition Optimization
Key parameters influencing yield and enantiomeric excess (ee):
Spectroscopic Characterization
-
¹H NMR (400 MHz, D₂O) : δ 1.45–1.52 (m, 2H, CH₂), 1.68 (s, 3H, CH₃), 3.12 (t, J = 6.8 Hz, 1H, CH-NH₂), 4.21 (s, 2H, CH₂Cl).
-
HRMS (ESI+) : m/z calcd for C₇H₁₄ClNO⁺ [M+H⁺]: 180.0789; found: 180.0792.
Comparative Analysis of Synthetic Routes
Boc-Mediated vs. Fmoc-Mediated Protection
While Boc protection dominates industrial synthesis, fluorenylmethyloxycarbonyl (Fmoc) groups offer advantages in solid-phase peptide synthesis (SPPS). However, Fmoc deprotection requires piperidine, which may degrade chloromethyl ketones.
Chemical Reactions Analysis
Types of Reactions: (S)-3-Amino-1-chloro-5-methylhexan-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
(S)-3-Amino-1-chloro-5-methylhexan-2-one hydrochloride has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with chiral centers.
Organic Synthesis: The compound is used in the preparation of complex organic molecules, including natural products and agrochemicals.
Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.
Industrial Applications: The compound is used in the production of specialty chemicals and as a building block in the synthesis of polymers and materials.
Mechanism of Action
The mechanism of action of (S)-3-Amino-1-chloro-5-methylhexan-2-one hydrochloride depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chiral center and functional groups allows for selective binding to target molecules, influencing biochemical pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues
Table 1: Structural and Functional Comparison
Key Observations:
Functional Group Diversity: The target compound’s chloromethyl ketone group distinguishes it from analogues like 3-aminopropanamide hydrochloride (amide) and 5-chloro-2-methyl-4-isothiazolin-3-one (heterocyclic ring). This group enables covalent binding to protease active sites, a mechanism absent in simpler amines or amides . N-Methyl-5-hexen-1-amine hydrochloride lacks reactive electrophilic groups, limiting its use to non-catalytic applications like surfactants .
Stereochemical Specificity: The (S)-configuration of the amino group in the target compound is critical for its biological activity, as enantioselectivity is common in enzyme-substrate interactions. This contrasts with non-chiral compounds like 3-aminopropanamide hydrochloride .
Application-Based Comparison
Key Findings:
- Protease Inhibition: The target compound’s chloromethyl ketone group reacts irreversibly with serine residues in proteases, a property absent in non-electrophilic analogues like 3-aminopropanamide hydrochloride .
- Toxicity: Compounds with reactive electrophiles (e.g., chloromethyl ketone, isothiazolinone) require stringent safety measures, whereas amines and amides are typically safer .
Research Findings and Data
In Vitro and In Vivo Performance
- Solubility and Formulation : The target compound’s solubility in DMSO allows for stock solutions up to 10 mM , with in vivo formulations using carriers like PEG300 and Tween 80 for animal studies .
- Comparative Stability : Unlike 5-chloro-2-methyl-4-isothiazolin-3-one , which degrades rapidly in aqueous environments, the target compound remains stable at -20°C for 3 years .
Mechanistic Studies
- Enzyme Inhibition : Studies on L-Leucine chloromethyl ketone derivatives (e.g., H-Leu-CMK.HCl) demonstrate selective inhibition of leukocyte elastase , a protease involved in inflammatory diseases .
- Synergistic Effects: Amino acid derivatives, including the target compound, enhance physical performance by modulating hormone release and reducing muscle damage, as reported in ergot supplement research .
Biological Activity
(S)-3-Amino-1-chloro-5-methylhexan-2-one hydrochloride, also known as Leu-CMK, is a leucine derivative with significant biological activity. This compound is primarily recognized for its role in influencing various physiological processes, particularly in the context of ergogenic effects and metabolic pathways.
- Molecular Formula : C₇H₁₅Cl₂NO
- Molecular Weight : 200.11 g/mol
- CAS Number : 54518-92-2
Biological Activity
This compound exhibits a range of biological activities that can be categorized into several key areas:
- Ergogenic Effects :
- Mechanism of Action :
- Potential Therapeutic Applications :
In Vitro Studies
In vitro studies have demonstrated that this compound can stimulate various cellular pathways:
- Cell Proliferation : It has been observed to enhance the proliferation of certain cell types, suggesting potential applications in regenerative medicine .
- Hormonal Regulation : The compound influences the secretion of insulin and other anabolic hormones, which are vital for muscle growth and recovery .
Case Studies
Several case studies have highlighted the efficacy of this compound:
-
Athletic Performance :
- A study involving athletes showed improved recovery times and reduced muscle soreness when supplemented with leucine derivatives post-exercise.
-
Clinical Applications :
- Patients with muscle-wasting diseases exhibited improved muscle mass and strength when treated with leucine-based supplements, including this compound.
Data Table: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Ergogenic Effects | Enhances physical performance, prevents muscle damage |
| Hormonal Influence | Stimulates anabolic hormone secretion (e.g., insulin) |
| Cellular Proliferation | Promotes proliferation of specific cell types |
| Clinical Application | Potential treatment for muscle-wasting conditions |
Q & A
Basic Research Questions
Q. How can the identity of (S)-3-Amino-1-chloro-5-methylhexan-2-one hydrochloride be confirmed experimentally?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR Spectroscopy : Analyze H and C NMR spectra to verify the presence of the amino, chloro, and methyl groups. The chiral (S)-configuration can be confirmed using chiral shift reagents or polarimetry .
- Mass Spectrometry (MS) : Confirm the molecular ion peak at m/z 196.65 (free base) and adducts corresponding to the hydrochloride salt (e.g., [M+H]+ at m/z 197.65) .
- X-ray Crystallography : Resolve the stereochemistry and crystal structure for definitive confirmation .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves (tested to EN 374 standards), chemical-resistant lab coats, and eye/face protection to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation risks, as respiratory irritation (H335 hazard) has been documented .
- Spill Management : Collect spills mechanically using inert absorbents (e.g., vermiculite) and avoid flushing into drains .
Q. What are the recommended storage conditions to ensure compound stability?
- Store in a tightly sealed container under inert gas (e.g., argon) at 2–8°C to prevent degradation via hydrolysis or oxidation. Desiccate to avoid moisture absorption, which may alter reactivity .
Advanced Research Questions
Q. How can synthetic yields of the (S)-enantiomer be optimized while minimizing racemization?
- Methodological Answer :
- Chiral Catalysis : Use asymmetric synthesis with chiral auxiliaries (e.g., Evans oxazolidinones) to enforce stereocontrol during the formation of the amino-ketone backbone .
- Low-Temperature Reactions : Conduct key steps (e.g., chloroamination) at –20°C to reduce thermal racemization .
- HPLC Monitoring : Track enantiomeric excess (ee) using chiral stationary phases (e.g., amylose-based columns) to assess purity during synthesis .
Q. What analytical strategies resolve discrepancies in biological activity data across studies?
- Methodological Answer :
- Cross-Validation : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to control variables affecting ligand-receptor interactions .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or batch-dependent variations in compound purity .
- Structural Analog Testing : Evaluate activity of stereoisomers (e.g., (R)-enantiomer) to isolate stereospecific effects .
Q. How does the compound’s fluorinated analog differ in pharmacokinetic properties?
- Comparative Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
